3,4,6,7-Tetrahydropyrano[3,4-D]imidazole
Overview
Description
3,4,6,7-Tetrahydropyrano[3,4-D]imidazole is a compound that belongs to the class of organic compounds known as imidazoles . It is also known as 3H,4H,6H,7H-pyrano [3,4-d]imidazole-2-carbaldehyde . The molecular weight of this compound is 152.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The Inchi Code for this compound is 1S/C7H8N2O2/c10-3-7-8-5-1-2-11-4-6 (5)9-7/h3H,1-2,4H2, (H,8,9) .Scientific Research Applications
Antiulcer and Antisecretory Activity: Compounds including 1(or 3),4,6,7-tetrahydropyrano[3,4-d]imidazoles have been synthesized and evaluated for their antiulcer and antisecretory activity. These compounds were compared with previously described tetrahydroimidazo[4,5-c]pyridine and tetrahydrobenzimidazole derivatives for their biological effectiveness (Scarponi et al., 1986).
Potential Anticancer Agents: The synthesis of imidazo[4,5-c]pyridines, which include compounds related to 3,4,6,7-Tetrahydropyrano[3,4-D]imidazole, has shown significant antitumor activity in mice. These compounds are important in the context of cancer research (Temple et al., 1987).
Broad Biological Activities: Imidazole-based analogues exhibit extensive biological activities. They are useful in designing and developing various biologically active molecules for treatments such as antibacterial, antifungal, anticancer, and antiviral therapies (Chopra & Sahu, 2019).
Synthesis and Applications in Electrochemistry: Imidazole derivatives have been explored for their applications in electrochemical cells such as fuel cells and secondary batteries. This research focuses on the properties of imidazole as a solvent for acidic protons in polymers and liquids (Kreuer et al., 1998).
Organocatalyst for Tetrahydropyranylation: Imidazole-based zwitterionic-salts have been used as efficient organocatalysts in reactions involving alcohols and phenolic compounds (Mahato et al., 2017).
Imidazole-Based Medicinal Chemistry: Imidazole derivatives, including those structurally similar to this compound, have been widely used in clinical drugs to treat various diseases. They exhibit a range of bioactivities due to their ability to bind with enzymes and receptors in biological systems (Zhang et al., 2014).
DNA Synthesis Inhibitors: Certain imidazole derivatives have been shown to inhibit DNA synthesis in animal cells, offering potential applications in cancer therapy (Ennis et al., 1971).
Safety and Hazards
The safety information for 3,4,6,7-Tetrahydropyrano[3,4-D]imidazole indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research could focus on exploring the potential applications of 3,4,6,7-Tetrahydropyrano[3,4-D]imidazole in various fields, such as pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
3,4,6,7-Tetrahydropyrano[3,4-D]imidazole is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole-containing compounds are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole-containing compounds are known to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that its action could be influenced by the polarity of the environment.
Properties
IUPAC Name |
3,4,6,7-tetrahydropyrano[3,4-d]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-9-3-6-5(1)7-4-8-6/h4H,1-3H2,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRQDZSLPRQXDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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